An In-depth Technical Guide to the Chemical Properties of (Z)-Non-6-en-1-ol
An In-depth Technical Guide to the Chemical Properties of (Z)-Non-6-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Non-6-en-1-ol, also known as cis-6-nonen-1-ol, is an unsaturated fatty alcohol that is a significant contributor to the characteristic aroma of various fruits, most notably muskmelon and watermelon.[1] As a volatile organic compound, it finds applications in the flavor and fragrance industry.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of (Z)-Non-6-en-1-ol, along with detailed experimental protocols for its synthesis, purification, and analysis, and a discussion of its potential biological significance.
Chemical and Physical Properties
(Z)-Non-6-en-1-ol is a colorless to pale yellow liquid with a distinct fresh, green, and melon-like odor.[1][2] The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈O | [1] |
| Molecular Weight | 142.24 g/mol | [1] |
| CAS Number | 35854-86-5 | [1] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Fresh, green, melon, waxy, cucumber | [3] |
| Boiling Point | 115 °C at 20 mmHg | [1] |
| Density | 0.844 - 0.851 g/mL at 25 °C | [1] |
| Refractive Index | 1.448 - 1.450 at 20 °C | [1] |
| Flash Point | 93 °C (199.4 °F) - closed cup | |
| Water Solubility | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in alcohol and fixed oils | [1] |
| IUPAC Name | (6Z)-non-6-en-1-ol | [1] |
Spectroscopic Data
The structural elucidation of (Z)-Non-6-en-1-ol is confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are crucial for confirming the structure, including the position and cis configuration of the double bond.
-
Infrared (IR) Spectroscopy: The IR spectrum of (Z)-Non-6-en-1-ol exhibits characteristic absorption bands for the hydroxyl group (O-H stretch) and the C=C double bond.
-
Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, further aiding in its identification. The NIST WebBook provides access to the mass spectrum (electron ionization) of (Z)-Non-6-en-1-ol.
Experimental Protocols
This section details the methodologies for the synthesis, purification, and analysis of (Z)-Non-6-en-1-ol.
Synthesis via Wittig Reaction (Representative Protocol)
The Wittig reaction is a versatile method for the stereoselective synthesis of alkenes. To achieve the desired (Z)-isomer of Non-6-en-1-ol, a non-stabilized ylide is typically employed.
Reaction Scheme:
Caption: A simplified workflow of the Wittig reaction for the synthesis of (Z)-Non-6-en-1-ol.
Materials:
-
Propyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
6-Hydroxyhexanal (B3051487) (or a protected form)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard glassware for anhydrous reactions (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend propyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the suspension while maintaining the temperature below 5°C. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.
-
Stir the mixture at 0°C for 1 hour to ensure complete ylide formation.
-
Wittig Reaction: Cool the ylide solution to -78°C (dry ice/acetone bath).
-
Slowly add a solution of 6-hydroxyhexanal (appropriately protected, e.g., as a silyl (B83357) ether) in anhydrous THF to the ylide solution.
-
Allow the reaction mixture to stir at -78°C for 2-3 hours, then slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification by Column Chromatography (General Protocol)
The crude product from the synthesis can be purified by flash column chromatography on silica (B1680970) gel.
Materials:
-
Silica gel (230-400 mesh)
-
Hexanes and Ethyl Acetate (or other suitable solvent system)
-
Glass column
-
Compressed air or nitrogen for flash chromatography
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial solvent system. The less polar byproducts will elute first.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the more polar (Z)-Non-6-en-1-ol.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (Z)-Non-6-en-1-ol.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile compounds like (Z)-Non-6-en-1-ol.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or coupled to a mass spectrometer (MS).
-
Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-INNOWax).
Procedure:
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.
-
Chromatographic Separation: Use a suitable temperature program to separate the components of the sample. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
Detection and Identification: The separated components are detected by the FID or MS. The mass spectrometer will provide a mass spectrum for each component, which can be compared to a library (e.g., NIST) for identification. The retention time of the peak corresponding to (Z)-Non-6-en-1-ol can be confirmed by running a standard.
Biological Significance and Potential Pathways
While specific signaling pathways directly involving (Z)-Non-6-en-1-ol are not extensively documented, its identity as a C9 fatty alcohol found in plants suggests its involvement in the lipoxygenase (LOX) pathway. This pathway is responsible for the biosynthesis of a variety of "green leaf volatiles" (GLVs), which play crucial roles in plant defense and signaling.
It is highly probable that the biosynthesis of (Z)-Non-6-en-1-ol follows a similar pathway to other C9 GLVs, originating from linolenic or linoleic acid.
Caption: A proposed biosynthetic pathway for (Z)-Non-6-en-1-ol in plants via the lipoxygenase (LOX) pathway.
This pathway highlights the enzymatic conversion of fatty acids into volatile aldehydes and subsequently into alcohols like (Z)-Non-6-en-1-ol. These compounds are released upon tissue damage and can act as airborne signals to neighboring plants or as deterrents to herbivores.
Conclusion
(Z)-Non-6-en-1-ol is a naturally occurring unsaturated alcohol with significant applications in the flavor and fragrance industries. This technical guide has provided a detailed overview of its chemical and physical properties, along with representative experimental protocols for its synthesis, purification, and analysis. While its direct role in complex signaling pathways in drug development is yet to be elucidated, its biosynthesis through the plant's defense signaling cascade suggests a potential for further investigation into its biological activities. The information presented herein serves as a valuable resource for researchers and scientists working with this compound.
